3-Methyl-1-(2-methylpyridin-4-yl)piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(2-methylpyridin-4-yl)piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2-methylpyridin-4-yl)piperazine hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(2-methylpyridin-4-yl)piperazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-1-(2-methylpyridin-4-yl)piperazine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and interactions.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(2-methylpyridin-4-yl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. For example, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the flaccid paralysis of certain organisms, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 1-Methyl-4-(3-methylpyridin-2-yl)piperazine
- 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine
- 1-Methyl-4-(piperidin-4-yl)-piperazine
Uniqueness
3-Methyl-1-(2-methylpyridin-4-yl)piperazine hydrochloride is unique due to its specific structure and the presence of both a piperazine ring and a methylpyridine moiety. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H18ClN3 |
---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
3-methyl-1-(2-methylpyridin-4-yl)piperazine;hydrochloride |
InChI |
InChI=1S/C11H17N3.ClH/c1-9-7-11(3-4-12-9)14-6-5-13-10(2)8-14;/h3-4,7,10,13H,5-6,8H2,1-2H3;1H |
InChI Key |
VAOISLZVSVUXKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1)C2=CC(=NC=C2)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.